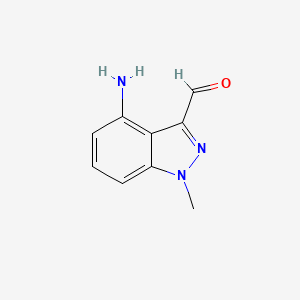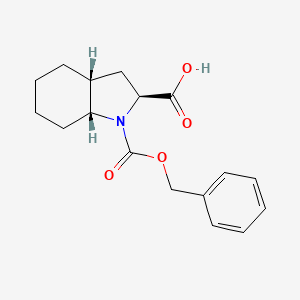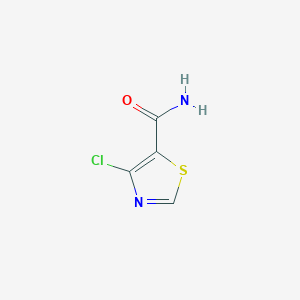
4-Chlorothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorothiazole-5-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-5-carboxamide typically involves the reaction of thiazole derivatives with chlorinating agents. One common method includes the reaction of allyl isothiocyanate derivatives with a chlorinating agent under mild conditions . This process is advantageous as it does not require a large excess of the chlorinating agent and can be performed under simple and convenient reaction conditions.
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective and scalable methods to ensure high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorothiazole-5-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction typically involves the addition of hydrogen, resulting in the reduction of the thiazole ring.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield reduced thiazole derivatives .
Scientific Research Applications
4-Chlorothiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chlorothiazole-5-carboxamide involves its interaction with specific molecular targets within cells. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The compound can also modulate signaling pathways, such as the Wnt signaling pathway, which plays a crucial role in cell growth and differentiation .
Comparison with Similar Compounds
Thiazole: A basic heterocyclic compound containing sulfur and nitrogen atoms.
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide: A derivative with significant anticancer activity.
Tiazofurin: A thiazole nucleoside analog with antineoplastic properties.
Uniqueness: 4-Chlorothiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C4H3ClN2OS |
|---|---|
Molecular Weight |
162.60 g/mol |
IUPAC Name |
4-chloro-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C4H3ClN2OS/c5-3-2(4(6)8)9-1-7-3/h1H,(H2,6,8) |
InChI Key |
IYZKDDAOUQOJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


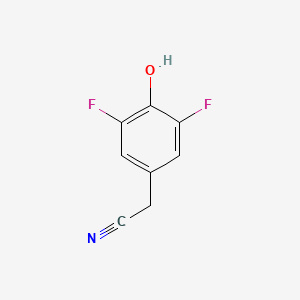

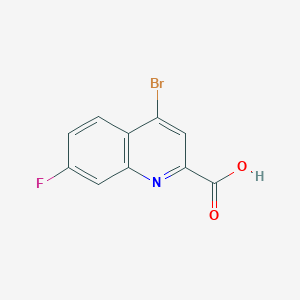
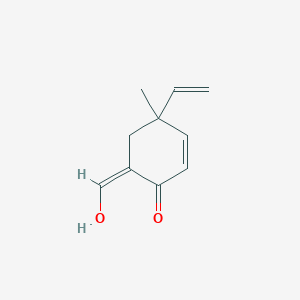
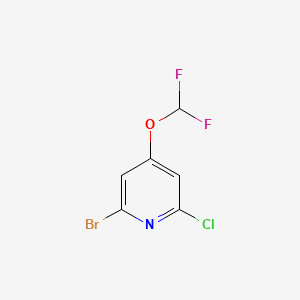
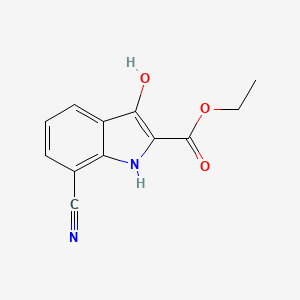
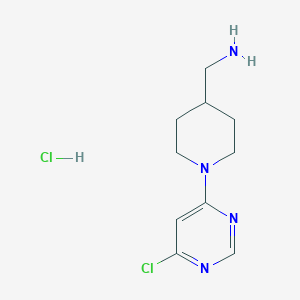
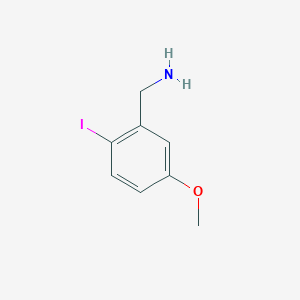
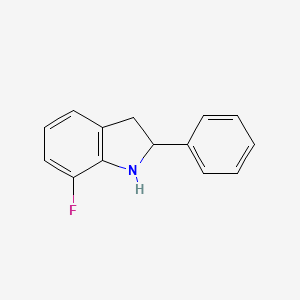
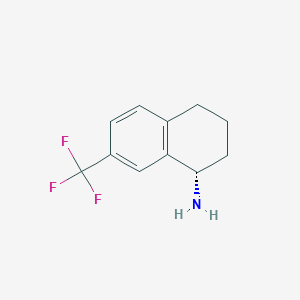

![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15224284.png)
